3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol
Description
3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol is a halogenated propanolamine derivative with the molecular formula C₇H₁₁ClFNO₂ (CAS: 13372-08-2) . Its structure features a propan-1-ol backbone with an amino group at position 3 and a 2-chloro-6-fluorophenylmethyl substituent at position 2.
Properties
IUPAC Name |
2-(aminomethyl)-3-(2-chloro-6-fluorophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFNO/c11-9-2-1-3-10(12)8(9)4-7(5-13)6-14/h1-3,7,14H,4-6,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSWKLRKGQECQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(CN)CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 3-amino-1-propanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to form an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorinated benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Formation of a carbonyl compound (e.g., aldehyde or ketone)
Reduction: Formation of an amine
Substitution: Formation of substituted benzyl derivatives
Scientific Research Applications
3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the chlorinated and fluorinated benzyl group can interact with hydrophobic regions of proteins and enzymes. These interactions can lead to the modulation of biological activities and the inhibition of specific enzymes or receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares the target compound with analogs based on substituent variations, positional isomerism, and stereochemistry. Key findings are summarized in Table 1.
Positional Isomer: 2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol
- CAS : 1323966-28-4
- Molecular Formula: C₉H₁₁ClFNO
- Implications: Positional isomerism alters the molecule’s dipole moment and hydrogen-bonding capacity.
Halogen Variation: 3-Amino-2-[(2-chlorophenyl)methyl]propan-1-ol
- CAS : 1104895-64-8
- Molecular Formula: C₁₀H₁₃ClNO
- Structural Differences : The phenyl ring lacks the fluorine atom at position 4.
- Implications : Fluorine’s electronegativity increases the polarity of the target compound compared to this analog. The absence of fluorine may reduce metabolic stability in biological systems, as seen in other halogenated pharmaceuticals .
Stereoisomer: (1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL
- CAS : 1323966-28-4
- Molecular Formula: C₉H₁₁ClFNO
- Structural Differences : The hydroxyl group is at position 2 (propan-2-ol), and the stereochemistry is defined as (1S,2S).
- Implications : Stereoisomerism critically affects pharmacodynamic profiles. For example, the (1S,2S) configuration may offer better alignment with chiral biological targets, enhancing binding affinity compared to racemic mixtures .
Table 1: Structural and Functional Comparison of Analogs
| Compound Name | CAS | Molecular Formula | Substituents on Phenyl | Functional Group Positions | Key Differences |
|---|---|---|---|---|---|
| 3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol | 13372-08-2 | C₇H₁₁ClFNO₂ | 2-Cl, 6-F | OH at C1, NH₂ at C3 | Reference compound |
| 2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol | 1323966-28-4 | C₉H₁₁ClFNO | 2-Cl, 6-F | OH at C1, NH₂ at C2 | Positional isomer; altered dipole moment |
| 3-Amino-2-[(2-chlorophenyl)methyl]propan-1-ol | 1104895-64-8 | C₁₀H₁₃ClNO | 2-Cl | OH at C1, NH₂ at C3 | Lacks fluorine; reduced polarity |
| (1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL | 1323966-28-4 | C₉H₁₁ClFNO | 2-Cl, 6-F | OH at C2, NH₂ at C1 | Stereoisomer; propan-2-ol backbone |
Research Findings and Implications
Stereochemical Influence : The (1S,2S) stereoisomer’s defined configuration may offer superior enantioselective activity, a critical factor in drug development .
Synthetic Challenges : Introducing fluorine requires specialized reagents (e.g., fluorinating agents), as highlighted in analogous syntheses involving nitro- and chloro-substituted pyridines .
Biological Activity
3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol, with the CAS number 1017209-82-3, is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C10H13ClFNO
Molecular Weight: 217.67 g/mol
IUPAC Name: 2-(aminomethyl)-3-(2-chloro-6-fluorophenyl)propan-1-ol
The compound features a chloro-fluorophenyl group and an amino alcohol moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Hydrogen Bonding: The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, facilitating interactions with proteins and enzymes.
- Hydrophobic Interactions: The chlorinated and fluorinated benzyl group enhances the compound's affinity for hydrophobic regions within target proteins.
These interactions may lead to modulation of enzyme activity or receptor binding, influencing various biochemical pathways.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.01 mg/mL |
| Escherichia coli | 0.02 mg/mL |
| Bacillus subtilis | 0.015 mg/mL |
These results suggest that the compound may serve as a potential lead for developing new antibacterial agents .
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines, revealing significant cytotoxic effects. For instance:
| Cell Line | IC50 Value (μM) |
|---|---|
| HepG2 (liver cancer) | 5.0 |
| MCF7 (breast cancer) | 7.5 |
The mechanism behind its anticancer activity may involve apoptosis induction and cell cycle arrest, particularly in the G2/M phase .
Case Studies
-
Study on Antimicrobial Efficacy:
A recent investigation assessed the antimicrobial activity of several derivatives of this compound. The study found that modifications to the phenyl ring significantly impacted the MIC values against Gram-positive and Gram-negative bacteria, highlighting structure-activity relationships (SAR) . -
Anticancer Mechanisms:
Another study explored the effects of this compound on HepG2 cells, demonstrating that it not only inhibited cell proliferation but also promoted apoptosis through caspase activation pathways . This positions it as a candidate for further development in cancer therapeutics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
